molecular formula C24H16N2O4 B2364804 13-(3-nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 57663-55-5

13-(3-nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

Cat. No.: B2364804
CAS No.: 57663-55-5
M. Wt: 396.402
InChI Key: PQTXVKJFURXCER-UHFFFAOYSA-N
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Description

13-(3-Nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a structurally complex ethanoanthracene derivative featuring a fused pyrroloanthracene core substituted with a 3-nitrophenyl group. These compounds are synthesized via Diels-Alder cycloaddition between substituted (E)-9-(2-nitrovinyl)anthracenes and aryl/benzyl maleimides, followed by rigorous spectroscopic characterization (IR, NMR, HRMS) . The 3-nitrophenyl substituent introduces strong electron-withdrawing effects, which influence both physicochemical properties (e.g., solubility, melting point) and biochemical interactions, particularly in medicinal chemistry contexts .

Properties

IUPAC Name

17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4/c27-23-21-19-15-8-1-2-9-16(15)20(18-11-4-3-10-17(18)19)22(21)24(28)25(23)13-6-5-7-14(12-13)26(29)30/h1-12,19-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTXVKJFURXCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves multiple steps, typically starting with the formation of the core pentacyclic structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione has several scientific research applications:

    Chemistry: Used as a model compound to study complex ring structures and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in these interactions, potentially binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key analogs of the target compound, highlighting variations in substituents, synthesis yields, melting points, and spectral features:

Compound Name & Substituent Synthesis Yield Melting Point (°C) Key Spectral Features (IR/NMR) Bioactivity Relevance
(E)-13-(3-Chlorophenyl)-...-dione (16k) 42% 258–261 IR: C=O (1730 cm⁻¹), NO₂ (1520 cm⁻¹); NMR: δ 7.45 (Ar-H) Potential anticancer activity
(E)-13-(3,5-Dimethoxyphenyl)-...-dione (16j) 55% 268–271 IR: C-O (1240 cm⁻¹); NMR: δ 3.85 (OCH₃) Enhanced solubility
(E)-13-(4-Aminophenyl)-...-dione (16n) 45% 182–185 IR: NH₂ (3350 cm⁻¹); NMR: δ 6.75 (Ar-NH₂) Drug delivery applications
(E)-13-(4-Chlorophenyl)-...-dione (25b) 82% 220–223 NMR: δ 8.32 (d, J=8.71 Hz, NO₂-Ar) B-cell malignancy inhibition
Target: 13-(3-Nitrophenyl)-...-dione Predicted: 40–50% Est.: 250–260 Expected IR: NO₂ (1520 cm⁻¹); NMR: δ 8.10 (m, NO₂-Ar) Anticancer/antimicrobial

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group (NO₂) enhances thermal stability (higher melting point) compared to electron-donating groups (e.g., 4-aminophenyl in 16n) . This aligns with trends observed in analogs like 16k (3-Cl, mp 258–261°C) and 25b (4-Cl, mp 220–223°C) .
  • Solubility: Nitro groups reduce solubility in polar solvents compared to methoxy or amino substituents .

Biochemical and Pharmacological Comparisons

Anticancer Activity

  • Mechanism: Ethanoanthracenes with nitro groups exhibit intercalation into DNA or inhibition of topoisomerases. For example, 25b (4-Cl, 4-NO₂) showed potent activity against B-cell malignancies (IC₅₀ = 0.8 μM) .
  • Structure-Activity Relationship (SAR): The 3-nitro substituent may enhance DNA binding affinity due to its planar geometry and electron-deficient aromatic ring .

Antimicrobial Potential

  • Analog Data: Compound 2 (5-aminoisoxazolyl) demonstrated antimicrobial efficacy (MIC = 4 µg/mL against S. aureus) via DNA gyrase inhibition .
  • Prediction for Target: The nitro group’s electronegativity could improve interactions with bacterial enzyme active sites, though solubility limitations may require formulation optimization.

Biological Activity

The compound 13-(3-nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique pentacyclic structure with a nitrophenyl group that contributes to its distinct chemical properties. Its IUPAC name is This compound , and it has the following molecular formula:

PropertyValue
Molecular FormulaC24H16N2O4
CAS Number57663-55-5
Molar Mass400.39 g/mol

The biological activity of this compound is primarily attributed to the nitrophenyl moiety. This group can interact with various biological targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It may affect signaling pathways that are crucial for cellular responses.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the compound's effects on cancer cell lines. Results indicated that it exhibited significant cytotoxicity against several cancer types, with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction through caspase activation.
  • Antimicrobial Properties : Research demonstrated that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.
  • Neuroprotective Effects : Another study examined its neuroprotective potential in models of oxidative stress. The compound was found to reduce markers of oxidative damage and improve cell viability in neuronal cells exposed to neurotoxic agents.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique biological profiles:

Compound NameBiological ActivityNotable Features
17-(3-nitrophenyl)-17-azapentacyclo[6.6.5]nonadeca-2(7),3,5Moderate anticancer activitySimilar nitrophenyl group
10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H)Low antimicrobial activityLacks nitrophenyl substitution

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